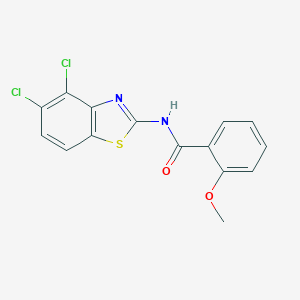
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide, also known as CPTA, is a chemical compound that has been studied for its potential uses in scientific research.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. For example, Wu et al. (2017) found that 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide inhibited the activity of the enzyme AKT, which is involved in cell survival and proliferation. Wang et al. (2018) found that 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide inhibited the activity of the enzyme STAT3, which is involved in cell growth and survival.
Biochemical and Physiological Effects
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide has been shown to have several biochemical and physiological effects in vitro and in vivo. For example, Wu et al. (2017) found that 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide inhibited the migration and invasion of cancer cells and induced cell cycle arrest and apoptosis. Wang et al. (2018) found that 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide inhibited the growth of liver tumors in mice and reduced the expression of several proteins involved in tumor growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide in lab experiments is that it has been shown to be effective in inhibiting the growth of several cancer cell lines. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments using 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide.
Direcciones Futuras
There are several potential future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide. One direction is to further investigate its mechanism of action and its effects on cancer cells. Another direction is to explore its potential uses in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, research could be conducted to determine the safety and efficacy of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide in animal models and in human clinical trials.
Métodos De Síntesis
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide is a multi-step process that involves several chemical reactions. One method for synthesizing 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide was described in a study by Wu et al. (2017). The method involved the reaction of 4-chloro-3,5-dimethylphenol with ethyl 2-bromoacetate to form 2-(4-chloro-3,5-dimethylphenoxy)acetate. This intermediate was then reacted with sodium azide to form the tetrazole ring, and the resulting compound was then reacted with ethylamine to form 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide has been studied for its potential uses in scientific research, particularly in the field of cancer research. One study by Wu et al. (2017) found that 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide inhibited the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. Another study by Wang et al. (2018) found that 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide inhibited the proliferation of liver cancer cells and induced cell cycle arrest and apoptosis.
Propiedades
Fórmula molecular |
C13H16ClN5O2 |
|---|---|
Peso molecular |
309.75 g/mol |
Nombre IUPAC |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C13H16ClN5O2/c1-4-19-17-13(16-18-19)15-11(20)7-21-10-5-8(2)12(14)9(3)6-10/h5-6H,4,7H2,1-3H3,(H,15,17,20) |
Clave InChI |
IBYLMRDIUPRKOO-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C |
SMILES canónico |
CCN1N=C(N=N1)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244459.png)
![N-{3-[(2-chloro-5-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244461.png)
![N-{3-[(5-bromo-2-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244462.png)
![N-{3-[(3,5-dichloro-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244463.png)
![N-{3-[(3-chloro-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244465.png)
![N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244467.png)
![N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-methylbenzamide](/img/structure/B244468.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B244470.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B244474.png)
![3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B244475.png)
![2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244476.png)
![3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide](/img/structure/B244477.png)
![4-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244479.png)
